

Preliminary in vitro studies with (R)-Darusentan

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Compound of Interest		
Compound Name:	Darusentan, (R)-	
Cat. No.:	B15186838	Get Quote

An in-depth analysis of preliminary in vitro studies reveals that the biological activity of Darusentan, a selective endothelin receptor antagonist, is exclusively attributed to its (S)-enantiomer.[1][2] Initial investigations comparing the two enantiomers demonstrated that (R)-Darusentan is inactive, showing no significant binding to the endothelin A (ET-A) receptor or any effect on endothelin-1 (ET-1) induced vasoconstriction.[1][2] Consequently, this technical guide focuses on the in vitro studies that established the potent antagonist activity of (S)-Darusentan, while consistently noting the lack of activity of the (R)-enantiomer.

Darusentan is a propanoic acid-based compound that has been investigated for its potential in treating resistant hypertension.[1][3] The primary mechanism of action for its active (S)-enantiomer is the competitive antagonism of the ET-A receptor, a G-protein coupled receptor found on vascular smooth muscle cells.[1][4] Activation of this receptor by the potent vasoconstrictor ET-1 is a key pathway in regulating vascular tone.[1][5]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from key in vitro experiments, highlighting the high affinity and functional potency of (S)-Darusentan compared to the inactivity of (R)-Darusentan.

Table 1: Receptor Binding Affinity

This table presents the inhibitor constant (Ki) values, which indicate the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.



Compound	Receptor Subtype	Preparation	Ki (nmol/L)	Reference
(S)-Darusentan	ET-A	Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes	13	[1][2]
(R)-Darusentan	ET-A	RAVSM Membranes	No binding activity	[1][2]
(S)-Darusentan	Human ET-A	CHO Cells	0.312 ± 0.064	[3]
(S)-Darusentan	Human ET-B	CHO Cells	551 ± 47	[3]

Table 2: Functional Antagonism

The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Compound	Functional Assay	Tissue Preparation	pA2 Value	Reference
(S)-Darusentan	ET-1-Induced Vasoconstriction	Isolated, endothelium- denuded rat aortic rings	8.1 ± 0.14	[1][2]
(R)-Darusentan	ET-1-Induced Vasoconstriction	Isolated, endothelium- denuded rat aortic rings	No effect	[1][2]

Experimental Protocols

Detailed methodologies for the pivotal in vitro experiments are outlined below.



Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

- Cell Culture and Membrane Preparation: Rat Aortic Vascular Smooth Muscle cells (RAVSMs) are cultured. Over 95% of the endothelin receptors in these cells are the ET-A subtype.[1][2] The cells are harvested, and membrane fractions are isolated through centrifugation.
- Binding Reaction: The RAVSM membrane fractions are incubated with a fixed concentration of radiolabeled ET-1.
- Competition: Increasing concentrations of unlabeled (S)-Darusentan or (R)-Darusentan are added to the reaction to compete for binding with the radiolabeled ET-1.
- Separation and Quantification: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand. The amount of bound radioactivity is measured, and the data is used to calculate the Ki value for each competitor.

Cellular Signaling Assays (Inositol Phosphate and Calcium)

These assays measure the downstream effects of receptor activation or blockade. The ET-A receptor is coupled to $G\alpha q$ proteins, which, when activated, stimulate an increase in intracellular inositol phosphate (IP) and calcium (Ca2+).[1]

- Cell Culture: Cultured RAVSMs are used for these experiments.[1]
- Antagonist Pre-treatment: Cells are pre-treated with varying concentrations of (S)-Darusentan.[1]
- Agonist Stimulation: The cells are then stimulated with ET-1 to induce IP production and Ca2+ signaling.[1][2]
- Measurement:



- Inositol Phosphate: The levels of IP are quantified to assess the degree of G-protein signaling.
- Calcium Signaling: Intracellular Ca2+ concentration is measured, often using fluorescent dyes. (S)-Darusentan was shown to cause a concentration-dependent reduction in ET-1induced Ca2+ signaling, with near-complete blockade at 100–1000 nmol/L.[1]

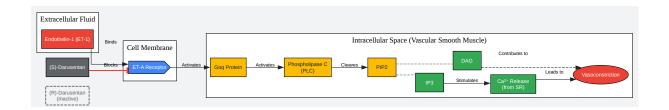
Ex Vivo Vascular Function Assay

This experiment assesses the functional effect of the antagonist on blood vessel contractility.

- Tissue Preparation: Aortic rings are isolated from rats, and the endothelium is removed to eliminate its influence on vascular tone.[1][2]
- Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, allowing for the measurement of isometric tension (contraction).
- Antagonist Incubation: Tissues are incubated with different concentrations of (S)-Darusentan or (R)-Darusentan.
- Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of ET-1 to induce vasoconstriction.
- Data Analysis: The magnitude of the contraction is recorded. The rightward shift in the ET-1 concentration-response curve caused by (S)-Darusentan is used to calculate the pA2 value. (R)-Darusentan produced no shift.[1][2]

Visualizations: Pathways and Workflows

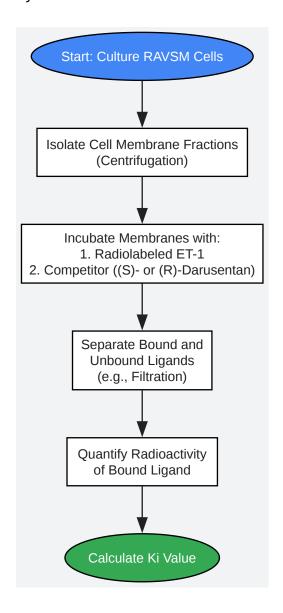
The following diagrams illustrate the key mechanisms and experimental processes described.



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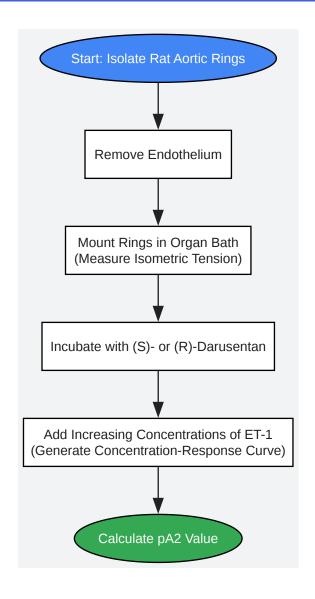
Caption: ET-1 signaling pathway in vascular smooth muscle and site of action for Darusentan.



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Caption: Experimental workflow for the radioligand binding assay.





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Caption: Experimental workflow for the ex vivo vascular function assay.

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